molecular formula C42H87S3Sb B14164062 Tris(tetradecylsulfanyl)stibane CAS No. 7148-21-2

Tris(tetradecylsulfanyl)stibane

Cat. No.: B14164062
CAS No.: 7148-21-2
M. Wt: 810.1 g/mol
InChI Key: OYZXZEVVKVLFJZ-UHFFFAOYSA-K
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Description

Tris(tetradecylsulfanyl)stibane: is an organometallic compound that contains antimony as its central atom, bonded to three tetradecylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(tetradecylsulfanyl)stibane typically involves the reaction of antimony trichloride with tetradecylthiol in the presence of a base. The reaction proceeds through the formation of intermediate antimony-thiol complexes, which then undergo substitution reactions to yield the final product. The general reaction can be represented as follows:

SbCl3+3C14H29SHSb(SC14H29)3+3HCl\text{SbCl}_3 + 3 \text{C}_{14}\text{H}_{29}\text{SH} \rightarrow \text{Sb}(\text{SC}_{14}\text{H}_{29})_3 + 3 \text{HCl} SbCl3​+3C14​H29​SH→Sb(SC14​H29​)3​+3HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the synthesis include toluene or dichloromethane, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: Tris(tetradecylsulfanyl)stibane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form antimony(V) derivatives.

    Reduction: It can be reduced to form lower oxidation state antimony compounds.

    Substitution: The tetradecylsulfanyl groups can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or halogens.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or other thiols can facilitate substitution reactions.

Major Products:

    Oxidation: Antimony(V) compounds.

    Reduction: Antimony(III) or antimony(I) compounds.

    Substitution: New organoantimony compounds with different ligands.

Scientific Research Applications

Chemistry: Tris(tetradecylsulfanyl)stibane is used as a precursor in the synthesis of other organoantimony compounds. Its unique structure allows for the exploration of new chemical reactivity and bonding patterns.

Biology and Medicine: Research has shown that organoantimony compounds can exhibit biological activity, including antimicrobial and anticancer properties. This compound is studied for its potential use in developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as semiconductors and catalysts. Its ability to form stable complexes with metals makes it valuable in materials science.

Mechanism of Action

The mechanism by which Tris(tetradecylsulfanyl)stibane exerts its effects involves the interaction of the antimony center with biological molecules or other chemical species. The tetradecylsulfanyl groups provide lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The antimony atom can interact with thiol groups in proteins, potentially disrupting their function and leading to biological effects.

Comparison with Similar Compounds

  • Tris(pentafluorophenyl)stibane
  • Tris(trimethylsilyl)stibane
  • Tris(phenylthio)stibane

Comparison: Tris(tetradecylsulfanyl)stibane is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to other organoantimony compounds. For example, Tris(pentafluorophenyl)stibane has electron-withdrawing pentafluorophenyl groups, making it more reactive in certain chemical reactions. In contrast, the long alkyl chains in this compound provide increased hydrophobicity and stability.

Conclusion

This compound is a versatile organometallic compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development in chemistry, biology, and materials science.

Properties

CAS No.

7148-21-2

Molecular Formula

C42H87S3Sb

Molecular Weight

810.1 g/mol

IUPAC Name

tris(tetradecylsulfanyl)stibane

InChI

InChI=1S/3C14H30S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h3*15H,2-14H2,1H3;/q;;;+3/p-3

InChI Key

OYZXZEVVKVLFJZ-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCS[Sb](SCCCCCCCCCCCCCC)SCCCCCCCCCCCCCC

Origin of Product

United States

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